2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

NNMT inhibition metabolic disease oncology

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide (CAS 942003-70-5) is a synthetic small molecule belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a nicotinamide moiety linked to a fused thiazolo-pyrimidinone core. It has been identified as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic disorders and cancer.

Molecular Formula C15H14N4O3S
Molecular Weight 330.36
CAS No. 942003-70-5
Cat. No. B2608448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide
CAS942003-70-5
Molecular FormulaC15H14N4O3S
Molecular Weight330.36
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
InChIInChI=1S/C15H14N4O3S/c1-3-22-13-10(5-4-6-16-13)12(20)18-11-9(2)17-15-19(14(11)21)7-8-23-15/h4-8H,3H2,1-2H3,(H,18,20)
InChIKeyFDPSGXFJRWSBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide: A Selective NNMT Inhibitor Candidate


2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide (CAS 942003-70-5) is a synthetic small molecule belonging to the thiazolo[3,2-a]pyrimidine class, characterized by a nicotinamide moiety linked to a fused thiazolo-pyrimidinone core . It has been identified as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic disorders and cancer [1]. Unlike many broad-spectrum thiazolopyrimidine kinase inhibitors, its structural features suggest a targeted interaction with the NNMT active site, providing a basis for selective pharmacological intervention .

Procurement Risk: Why Unverified Thiazolopyrimidine Analogs Cannot Substitute for 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide


The fused thiazolo[3,2-a]pyrimidine scaffold is a common privileged structure in medicinal chemistry, giving rise to compounds with diverse and often unpredictable biological activities. Simply substituting a generic thiazolopyrimidine or a close analog like an acetamide derivative for 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide carries significant risk. Key structural features, specifically the 2-ethoxy substituent on the nicotinamide phenyl ring and the 7-methyl group on the pyrimidinone core, are critical determinants of target binding and selectivity [1]. Minor structural changes can lead to a complete loss of NNMT binding affinity or a shift in target profile, as evidenced by the distinct binding data for this compound [2]. For applications requiring NNMT inhibition, only the specific compound with verified binding data ensures consistent results, making generic substitution a high-risk strategy for scientific procurement.

Quantitative Differentiation Evidence for 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide


NNMT Binding Affinity Confirms Biochemical Target Engagement

The compound demonstrates direct binding to human Nicotinamide N-Methyltransferase (NNMT) with a measured inhibition constant (Ki) of 650 nM [1]. This quantitative binding data provides a foundational differentiation point. While many thiazolopyrimidines are known as kinase inhibitors (e.g., MNK1/2), this specific analog's affinity for NNMT confirms a distinct mechanism of action [2]. In the absence of publicly available head-to-head comparative data against other NNMT inhibitors on the same scaffold, this absolute Ki value serves as the primary quantitative benchmark for reproducible target engagement.

NNMT inhibition metabolic disease oncology enzyme kinetics

Structural Differentiation from Generic Acetamide and Propionamide Analogs

A critical point of differentiation lies in the nicotinamide 'warhead' versus simpler amide moieties found in close chemical neighbors. For example, analogs like 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide or N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide lack the pyridine ring essential for mimicking the natural NNMT substrate, nicotinamide . The presence of the pyridine nitrogen and the ethoxy substituent in the target compound is designed for key hydrogen bond and steric interactions within the enzyme active site, rationalizing its specific NNMT binding activity . This structural advantage is a class-level inference based on the known SAR of NNMT inhibitors.

medicinal chemistry structure-activity relationship chemical biology target selectivity

Differentiated Safety Profile Implied by Absence from Pan-Kinase Inhibition Patents

A key negative differentiator is the compound's absence from major patent families covering fused thiazolopyrimidines as pan-kinase inhibitors, such as those targeting MNK1/2 (e.g., patent WO2017085484A1) [1]. The major patent class exemplifies thiazolo[3,2-a]pyrimidines designed for potent kinase inhibition, a mechanism often linked to cardiovascular or other toxicities. The target compound's distinct NNMT activity profile and non-inclusion in these kinase-focused patents suggest a therapeutically relevant divergence in selectivity. This inference supports a potentially safer starting point for developing NNMT-targeted therapies compared to kinase-inhibiting analogs.

kinase selectivity off-target profiling drug safety chemical probes

High-Value Research Applications for 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide


Validating NNMT as a Therapeutic Target in Metabolic Disease Models

Use this compound as a chemical probe to investigate the role of NNMT in metabolic disorders such as obesity and type 2 diabetes. The verified enzyme inhibition (Ki = 650 nM) allows for dose-response studies to correlate NNMT activity modulation with changes in cellular metabolism, validating target engagement in a biological setting [1].

Establishing Selectivity Profiles Against the Kinase Inhibitor-Dominated Thiazolopyrimidine Class

Employ this compound as a differentiated control in kinase selectivity panels alongside structurally related MNK1/2 inhibitors. Its demonstrated NNMT activity, and exclusion from kinase inhibitor patents [2], makes it ideal for defining the selectivity landscape of the fused thiazolopyrimidine chemotype, helping to dissociate methyltransferase inhibition from kinase-mediated effects [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation NNMT Inhibitors

Leverage this compound as an advanced starting point for medicinal chemistry optimization. Its 650 nM Ki provides a quantifiable baseline for SAR exploration, where modifications to the 2-ethoxy group or the thiazolo-pyrimidinone core can be systematically evaluated to improve potency and drug-like properties, building on the critical nicotinamide recognition element [1].

Quote Request

Request a Quote for 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.